Piperidinoethanol

Description

Historical Perspectives and Early Investigations of Piperidine (B6355638) Derivatives in Chemical Research

The foundational work on piperidine, the core heterocyclic structure of piperidinoethanol, dates back to the mid-19th century. Scottish chemist Thomas Anderson first reported piperidine in 1850, and independently, French chemist Auguste Cahours named it in 1852. Both researchers obtained the compound through the reaction of piperine (B192125) with nitric acid. wikipedia.org Industrially, piperidine is commonly produced via the hydrogenation of pyridine (B92270). wikipedia.org

The piperidine structural motif is ubiquitous in nature, forming the backbone of numerous natural alkaloids. Notable examples include piperine, responsible for the pungent taste of black pepper; solenopsin, a toxin found in fire ants; and other biologically active compounds such as anabasine, lobeline, and coniine. wikipedia.org The widespread occurrence and diverse biological activities of these natural products spurred early investigations into synthetic piperidine derivatives. actascientific.com

Fundamental Significance of the Piperidine Ethanol (B145695) Moiety in Organic Synthesis and Medicinal Chemistry

The piperidine ethanol moiety, comprising a piperidine ring linked to an ethanol chain, is fundamentally significant in organic synthesis and medicinal chemistry due to its unique structural features and reactivity. ontosight.aiontosight.ai Piperidine-containing compounds are recognized as crucial synthetic building blocks for drug development. encyclopedia.pubmdpi.com The piperidine skeleton itself profoundly influences the pharmacokinetic and pharmacodynamic profiles of bioactive molecules, enhancing properties such as membrane permeability, receptor binding, and metabolic stability. researchgate.net

The presence of an alcohol functional group within the ethanol moiety provides a versatile handle for various chemical transformations, including oxidation and esterification, making it an invaluable reagent in laboratory synthesis. solubilityofthings.com The inherent characteristics of the piperidine ring, such as its basicity and ability to form hydrogen bonds, contribute to favorable solubility and reactivity, rendering this compound and its derivatives ideal candidates for diverse synthetic processes. chemimpex.comontosight.ai

Isomeric Forms and Their Differential Academic Research Focus

This compound can exist in several isomeric forms, depending on the attachment point of the ethanol group to the piperidine ring. The primary isomers—1-piperidinoethanol, 2-piperidinoethanol (B1680009), and 4-piperidinoethanol—each exhibit distinct chemical properties and have attracted differential academic research focus.

1-Piperidinoethanol This isomer features the ethanol group directly attached to the nitrogen atom of the piperidine ring. ontosight.aiontosight.aiontosight.aiontosight.ai Research into 1-piperidinoethanol derivatives, such as 1-Piperidineethanol, 4-(3-indolylmethyl)-, 1-Piperidineethanol, alpha-(p-chlorostyryl)-, and 1-Piperidineethanol, alpha-(5-(4-hydroxyphenyl)-3-isoxazolyl)-, often explores their potential biological activities. ontosight.aiontosight.aiontosight.ai For instance, compounds with an indole (B1671886) moiety, like 1-Piperidineethanol, 4-(3-indolylmethyl)-, are investigated for their interactions with neurotransmitter systems, given the indole's presence in biologically active molecules such as serotonin (B10506), suggesting applications in neurological disorders. ontosight.ai The p-chlorostyryl group in 1-Piperidineethanol, alpha-(p-chlorostyryl)-, can influence the compound's interaction with specific biological targets, while the hydroxyphenyl group in 1-Piperidineethanol, alpha-(5-(4-hydroxyphenyl)-3-isoxazolyl)-, points towards potential antioxidant properties. ontosight.aiontosight.ai The synthesis of these compounds typically involves multi-step organic methods. ontosight.ai

2-Piperidinoethanol In this isomer, the ethanol group is linked to the carbon at the 2-position of the piperidine ring. solubilityofthings.comchemimpex.comontosight.aimdpi.comunimi.itnih.govresearchgate.net 2-Piperidinoethanol is a chiral piperidine derivative, possessing a stereocenter at position 2, making it a highly valuable chiral starting material in organic synthesis. mdpi.comnih.govresearchgate.net Over 10,000 molecules listed in SciFinder contain the 2-piperidinoethanol substructure, underscoring its synthetic potential. mdpi.comnih.gov While the racemic form is readily available and synthesized industrially by catalytic hydrogenation of 2-(2-hydroxyethyl)pyridine, the enantiopure forms are more challenging and expensive to obtain. mdpi.comnih.gov

Research on 2-piperidinoethanol encompasses its use in pharmaceutical development, particularly for compounds targeting neurological disorders due to its ability to cross the blood-brain barrier. chemimpex.com Derivatives have been explored for their potential as anxiolytics, antidepressants, and antihistamines. solubilityofthings.com It also finds applications in agrochemical formulations and polymer chemistry. chemimpex.com Significant academic effort is directed towards enantioselective synthesis and resolution methods, such as enzymatic kinetic resolution, to access the pure enantiomers, which are crucial for synthesizing natural products and new drug leads. mdpi.comnih.govresearchgate.netresearchgate.net Examples of synthesized leads from racemic 2-piperidinoethanol include orexin (B13118510) receptor antagonists, non-opiate antinociceptive agents, calcium channel antagonists, and 5-HT7 receptor antagonists. mdpi.comnih.gov It has also served as a scaffold for insect and mite repellents, such as Icaridin, and has been patented as anthelminthic agents. mdpi.com

4-Piperidinoethanol This isomer has the ethanol group attached to the carbon at the 4-position of the piperidine ring. chemimpex.comchemblink.comlookchem.comfishersci.fi 4-Piperidinoethanol is recognized for its versatility in both pharmaceutical and chemical industries. chemimpex.com It functions as a key intermediate in the synthesis of various pharmaceuticals, notably analgesics and antidepressants, contributing to enhanced drug efficacy. chemimpex.com In neurochemistry, it is utilized in studies aimed at understanding neurotransmitter systems and developing treatments for neurological disorders. chemimpex.com As a versatile building block, it is employed in general organic synthesis to create complex molecules. chemimpex.com Furthermore, 4-piperidinoethanol is being explored in material science for the development of new polymers and materials, and it assists in biochemical research by providing insights into enzyme interactions and metabolic pathways. chemimpex.com

Compound Names and PubChem CIDs

Structure

3D Structure

Properties

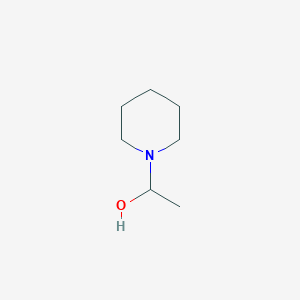

Molecular Formula |

C7H15NO |

|---|---|

Molecular Weight |

129.20 g/mol |

IUPAC Name |

1-piperidin-1-ylethanol |

InChI |

InChI=1S/C7H15NO/c1-7(9)8-5-3-2-4-6-8/h7,9H,2-6H2,1H3 |

InChI Key |

MADORZDTLHDDEN-UHFFFAOYSA-N |

Canonical SMILES |

CC(N1CCCCC1)O |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies for Piperidinoethanol

Classical and Contemporary Chemical Synthesis Routes for Piperidinoethanol and its Analogues

The preparation of this compound can be achieved through various synthetic routes, ranging from large-scale industrial processes to intricate multi-step laboratory syntheses. These methods are often tailored to specific needs, balancing factors like yield, purity, cost, and scalability.

Catalytic Hydrogenation Approaches in Industrial-Scale Synthesis

For industrial applications, the catalytic hydrogenation of 2-pyridineethanol is a preferred and well-documented method for producing 2-piperidineethanol (B17955). google.comgoogleapis.com This process typically involves the reduction of the pyridine (B92270) ring using hydrogen gas in the presence of a metal catalyst. google.com

Key features of this approach include:

Catalysts: Noble metal catalysts such as ruthenium, palladium, and platinum are commonly employed. google.comgoogleapis.com Ruthenium and its oxide, often on a heterogeneous support, are particularly favored for their efficiency. google.comgoogleapis.comgoogle.com

Reaction Conditions: The hydrogenation is often carried out under high pressure (at least 500 psi) and at controlled temperatures, typically ranging from 90°C to 120°C. google.comgoogle.com These conditions are optimized to maximize the yield and minimize the formation of undesirable byproducts. google.com

Byproduct Suppression: A significant challenge in this synthesis is the formation of N-methyl derivatives of 2-piperidineethanol. To suppress this side reaction, the process is often conducted in the presence of another amine, such as piperidine (B6355638) or a substituted piperidine, which acts as a co-solvent. google.comgoogle.com The addition of at least 10 mole % of this other amine relative to the 2-pyridineethanol starting material has been shown to be effective. google.comgoogleapis.com

A patented industrial method highlights the use of a palladium-on-carbon (Pd/C) catalyst with a tertiary amine additive like triethylamine (B128534) to achieve high yields. One specific protocol reports a 92% yield using a 15 wt% Pd/C catalyst loading and 20 mol% triethylamine in an ethanol (B145695)/water solvent mixture. The catalyst can often be recovered and reused in subsequent reactions, a process sometimes referred to as "pickling," which helps maintain its activity. google.com

Multi-Step Organic Synthesis Pathways from Precursors

In addition to direct hydrogenation, multi-step synthesis pathways offer versatile routes to this compound and its analogues from various precursors. These methods provide greater control over the molecular architecture and allow for the introduction of specific functional groups. youtube.commsu.edu

One common strategy involves the functional group manipulation of pre-existing piperidine rings. For instance, the reduction of 2-piperidinecarboxamide with a reducing agent like lithium aluminum hydride (LiAlH4) can yield 2-piperidinemethanol, a related compound.

Another approach starts from more readily available chiral precursors. For example, the homologation of N-(Boc)-S-pipecolic acid, a commercially available compound, can be used to synthesize enantiopure this compound derivatives. This multi-step sequence typically involves:

Carboxyl reduction

Modified Swern oxidation

Wittig olefination

Enol ether acidic hydrolysis researchgate.net

These multi-step syntheses, while often more complex and less economical for large-scale production than catalytic hydrogenation, are invaluable for accessing structurally diverse and stereochemically defined this compound derivatives for research and development purposes. mdpi.commsu.edu

Enantioselective Synthesis and Stereocontrol in this compound Derivatives

The presence of a stereocenter at the 2-position of the piperidine ring makes enantioselective synthesis a critical aspect of preparing this compound derivatives, as the biological activity of these compounds can be highly dependent on their stereochemistry. mdpi.comresearchgate.net Various strategies have been developed to control the stereochemical outcome of the synthesis, leading to the production of enantiomerically pure or enriched compounds.

Enzymatic Kinetic Resolution Techniques for Racemic Mixtures

Enzymatic kinetic resolution (EKR) is a powerful technique for separating racemic mixtures of this compound and its derivatives. nih.govresearchgate.net This method utilizes the stereoselectivity of enzymes, such as lipases, to preferentially catalyze a reaction on one enantiomer of a racemic substrate, leaving the other enantiomer unreacted. researchgate.netmdpi.com

Key aspects of EKR for this compound include:

Enzyme Screening: A variety of lipases are often screened to find an enzyme with the desired activity and enantioselectivity. researchgate.net Porcine pancreas lipase (B570770) (PPL) and Lipase PS have been used effectively. researchgate.net

Reaction Conditions: The choice of solvent is crucial, with organic solvents like methyl tert-butyl ether often enhancing enzyme performance. researchgate.net The reaction temperature is also a key parameter to optimize. researchgate.net

Substrate Derivatization: The this compound is often derivatized, for example, by protecting the nitrogen atom with groups like Boc (tert-butyloxycarbonyl), Cbz (carboxybenzyl), or Fmoc (9-fluorenylmethyloxycarbonyl), to make it a suitable substrate for the enzyme. researchgate.netresearchgate.net

Sequential Reactions: In some cases, sequential transesterification reactions with two different enzymes exhibiting opposite enantioselectivities can be employed to resolve the racemic mixture effectively. researchgate.net

While EKR can be highly effective, the enantioselectivity can sometimes be low. For example, the hydrolysis of certain ester derivatives of 2-piperidineethanol using pig liver esterase (PLE) resulted in enantiomeric excesses (e.e.) of up to only 24%. mdpi.comresearchgate.net

Asymmetric Allylation and Nitrone Cycloadditions in Chiral Synthesis

Asymmetric allylation and nitrone cycloaddition reactions are powerful tools for the enantioselective synthesis of chiral this compound derivatives. mdpi.com These methods establish the key stereocenter early in the synthetic sequence.

Asymmetric Allylation: This approach involves the addition of an allyl group to an electrophile, often an aldehyde, using a chiral catalyst or auxiliary to control the stereochemistry of the newly formed stereocenter. A successful synthetic sequence for N-Boc-2-piperidineethanol has utilized a Maruoka asymmetric allylation with a chiral catalyst. mdpi.comresearchgate.net

Nitrone Cycloadditions: Intermolecular nitrone cycloadditions to chiral allyl ethers represent an early strategy for the enantioselective synthesis of N-Cbz protected 2-piperidineethanol. mdpi.comresearchgate.net Nitrones are 1,3-dipoles that can undergo cycloaddition reactions with alkenes to form five-membered heterocyclic rings, which can then be further transformed into the desired piperidine structure. mdpi.comrsc.orgwikipedia.org

These methods offer a high degree of stereocontrol and are valuable for the synthesis of specific enantiomers of this compound derivatives.

Organocatalyzed Intramolecular Aza-Michael Reactions for Enantiopure Intermediates

Organocatalysis has emerged as a powerful strategy for enantioselective synthesis, and the intramolecular aza-Michael reaction is a prime example of its application in constructing chiral piperidine rings. rsc.orgbeilstein-journals.orgrsc.org This reaction involves the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound within the same molecule, leading to the formation of a heterocyclic ring. rsc.org

Key features of this approach include:

Catalysts: Chiral organocatalysts, such as 9-amino-9-deoxy-epi-hydroquinine or cinchona-based primary-tertiary diamines, are used to induce enantioselectivity. rsc.orgbeilstein-journals.org

Co-catalysts: Acids like trifluoroacetic acid (TFA) are often used as co-catalysts to assist in the formation of the reactive iminium intermediate. rsc.orgbeilstein-journals.org

Substrates: The substrates are typically carbamates, sulfonamides, or acetamides containing an α,β-unsaturated enone, enal, or conjugated ester. beilstein-journals.orgrsc.org

High Enantioselectivity: This method has been shown to produce 2-substituted piperidines, which are precursors to this compound, in good yields and with high enantiomeric excess (up to 99% e.e.). mdpi.comresearchgate.netbeilstein-journals.org

This straightforward, organocatalyzed intramolecular aza-Michael reaction provides an efficient route to enantiopure N-Boc or N-Cbz protected intermediates that can be readily converted to the final this compound derivatives. mdpi.comresearchgate.net

Strategic Derivatization Reactions and Functional Group Transformations of this compound

This compound is a bifunctional molecule, possessing both a secondary amine within the piperidine ring and a primary hydroxyl group at the terminus of the ethyl side chain. This dual reactivity allows for a wide range of strategic derivatization and functional group transformations, making it a valuable building block in synthetic chemistry. The nitrogen atom can participate in nucleophilic reactions, while the hydroxyl group can be targeted for various modifications. evitachem.commdpi.com These functional handles enable chemists to elaborate the this compound scaffold into more complex molecules, including natural products and pharmaceutically relevant compounds. mdpi.comnih.gov

The primary hydroxyl group of this compound is readily susceptible to acylation, a common strategy to introduce ester functionalities. This transformation is typically achieved through reaction with carboxylic acids, acid chlorides, or acid anhydrides. chemguide.co.uk The esterification can be catalyzed by acids or promoted by coupling reagents. ontosight.aiorganic-chemistry.org This reaction is fundamental in modifying the molecule's properties and is often a key step in the synthesis of more complex derivatives.

For instance, 2-piperidinoethyl esters of various substituted benzoic acids have been synthesized, highlighting the utility of this reaction. ontosight.ai The synthesis of 3,4,5-trimethoxybenzoate (B1228286) esters of piperidineethanol derivatives has also been reported, indicating the compatibility of this reaction with various substituted aromatic acylating agents. ontosight.ai In some synthetic campaigns, the acylation is performed to create substrates for enzymatic reactions, such as in the kinetic resolution of racemic 2-piperidineethanol where ester derivatives are used to achieve enantiopurity. researchgate.net The reaction of this compound with isocyanates also leads to the formation of carbamate (B1207046) esters, further diversifying the range of accessible compounds. chemicalpapers.com

Table 1: Examples of Ester Synthesis from this compound

| This compound Derivative | Acylating Agent / Method | Resulting Ester Product | Reference |

| 2-Piperidinoethanol (B1680009) | Benzoic acid / Acid catalyst | Benzoic acid, 2-piperidinoethyl ester | ontosight.ai |

| 3-Piperidineethanol, alpha-methyl-1-phenethyl- | 3,4,5-Trimethoxybenzoic acid / Catalyst | 3,4,5-Trimethoxybenzoate ester | ontosight.ai |

| Racemic N-Boc-2-piperidineethanol | Acetic anhydride (B1165640) / Lipase PS | (R)-N-Boc-2-acetoxyethylpiperidine | mdpi.com |

| 2-Piperidinoethanol | Alkyloxyphenyl isocyanates | 2-Piperidinoethyl N-alkyloxyphenylcarbamate | chemicalpapers.com |

| 4-Piperidinoethanol, 1-benzoyl- | Acylating reagents | Further ester derivatives | evitachem.com |

The secondary amine of the piperidine ring is a key functional group that can be readily alkylated to introduce a variety of substituents. cymitquimica.com Direct N-alkylation using alkyl halides, such as benzyl (B1604629) bromide, in the presence of a base is a common method. evitachem.com More advanced techniques, like iridium-catalyzed C-H alkylation, have been developed for N-substituted heterocycles, showcasing the potential for complex modifications. acs.org

A powerful and widely used method for N-alkylation is reductive amination. This two-step, one-pot process involves the reaction of the piperidine nitrogen with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride. This strategy is highly efficient for creating N-substituted this compound derivatives with a wide range of functional groups.

Furthermore, specialized alkylation strategies have been developed for N-protected piperidines. For example, the Beak's α-lithiation/alkylation methodology allows for the stereocontrolled introduction of substituents at the C-6 position of N-Boc-protected piperidine derivatives, a crucial step in the synthesis of specific alkaloids. researchgate.net In some applications, this compound itself acts as an alkylating agent after activation of its hydroxyl group, leading to the N-alkylation of other nucleophiles. google.com

Table 2: Examples of N-Alkylation Strategies for Piperidine Scaffolds

| Piperidine Substrate | Alkylation Method/Reagent | Product Type | Context | Reference |

| 4-Piperidinecarboxylic acid methyl ester | Benzyl bromide, triethylamine | N-Benzyl piperidine derivative | Multi-step synthesis | evitachem.com |

| N-Boc-(R)-2-(2-TBDMS-oxyethyl)piperidine | sBuLi/TMEDA, then MeI | N-Boc-6-methyl-piperidine derivative | Alkaloid synthesis | researchgate.net |

| 1-Arylisoquinolines | Alkenes / Iridium(I) catalyst | N-Heterobiaryl alkylation | Atroposelective C-H alkylation | acs.org |

| This compound | General aldehydes/ketones, NaBH(OAc)₃ | N-Alkyl this compound | General reductive amination | Inferred |

The functional groups of this compound can be elaborated to install unsaturation, which then serves as a handle for further complex transformations like metathesis. A common strategy involves the oxidation of the primary alcohol of N-protected this compound to the corresponding aldehyde. mdpi.com This aldehyde is a versatile intermediate for olefination reactions, most notably the Wittig reaction. mdpi.commdpi.com By reacting the aldehyde with a phosphorus ylide (Wittig reagent), the ethyl side chain can be extended with a carbon-carbon double bond. mdpi.comresearchgate.net This method has been instrumental in the total synthesis of several piperidine alkaloids, such as (-)-coniine, where the propyl side chain was constructed via a Wittig reaction followed by hydrogenation. mdpi.com

Once a this compound analogue has been functionalized with two strategically placed alkene moieties, Ring-Closing Metathesis (RCM) becomes a powerful tool for constructing new rings. clockss.org RCM, often catalyzed by ruthenium-based complexes like the Grubbs catalyst, can form fused or bridged bicyclic systems from appropriately designed diene precursors derived from this compound. clockss.orgub.edutemple.edu This strategy has been employed to synthesize indolizidine and quinolizidine (B1214090) alkaloid cores. temple.edu However, the success of RCM can be influenced by the strain of the resulting ring system, as unexpected oxidations have been observed in the formation of highly strained fused cyclopenta[c]piperidines. ub.edu

Table 3: Olefination and RCM in this compound-Derived Systems

| Starting Material (Derived from this compound) | Reaction | Key Reagent/Catalyst | Product Scaffold | Reference |

| Enantiopure N-Boc-2-piperidinecarboxaldehyde | Wittig Olefination | Ph₃P=CH-CH₃ | N-Boc-2-propenylpiperidine | mdpi.com |

| Diene derived from an aminoalcohol-oxazolopiperidone lactam | Ring-Closing Metathesis (RCM) | Grubbs Catalyst | Fused cyclopentenone | ub.edu |

| N-protected piperidine with two alkenyl side chains | Ring-Closing Metathesis (RCM) | Ruthenium catalyst | Tetrahydropyridine ring | clockss.org |

| Piperidinone intermediate | Ring-Closing Metathesis (RCM) | Not specified | Bicyclic indolizidine | temple.edu |

Intramolecular N-directed hydroboration offers a sophisticated method for the diastereoselective synthesis of new amino alcohols from unsaturated this compound derivatives. This process leverages the nitrogen atom of the piperidine ring to direct a hydroboration reaction to a specific position on a tethered alkene, thereby controlling both regioselectivity and stereoselectivity. nih.gov

The synthesis begins with a derivative of 2-piperidineethanol, which is converted into a homoallylic amine—a piperidine with an alkenyl side chain. nih.gov This unsaturated amine is then complexed with borane (B79455) (e.g., THF-borane). The crucial step involves the activation of this amine-borane complex with reagents like iodine or triflic acid, which induces an intramolecular hydroboration. nih.gov The reaction is proposed to proceed through a fused bicyclic transition state, which accounts for the high regiocontrol and diastereoselectivity observed. nih.gov Subsequent oxidative workup (e.g., with hydrogen peroxide) converts the newly formed carbon-boron bond into a carbon-oxygen bond, yielding a new amino alcohol. This methodology has been successfully applied to the synthesis of amino alcohols related to piperidine alkaloids like halosaline, demonstrating good to moderate diastereoselectivity (4-7:1 dr). nih.gov The steric environment of the piperidine ring, particularly the axial hydrogens, plays a crucial role in directing the reaction pathway and preventing competing side reactions. nih.gov

Table 4: N-Directed Hydroboration of a this compound Analogue

| Substrate | Activating Reagent | Key Intermediate | Product Type | Diastereomeric Ratio (dr) | Reference |

| N-Benzyl-2-(but-3-en-1-yl)piperidine borane | Triflic acid (TfOH) | Fused bicyclic transition state | rac-Halosaline (amino alcohol) | 7:1 | nih.gov |

| N-Benzyl-2-(but-3-en-1-yl)piperidine borane | Iodine (I₂) | Fused bicyclic transition state | rac-Halosaline (amino alcohol) | 4:1 | nih.gov |

Olefination (e.g., Wittig) and Ring-Closing Metathesis in this compound Analogues

Diversity-Oriented Synthesis (DOS) Leveraging this compound as a Versatile Precursor

Diversity-Oriented Synthesis (DOS) is a powerful strategy that aims to generate collections of structurally diverse small molecules from a common starting material, facilitating the exploration of chemical space for drug discovery. encyclopedia.pubfrontiersin.org this compound, particularly 2-piperidineethanol, has emerged as an exceptionally versatile precursor for DOS campaigns focused on the piperidine scaffold, a privileged structure in many bioactive natural products and pharmaceuticals. mdpi.comnih.govresearchgate.net

The value of this compound in DOS stems from its inherent structural features: a chiral center at the C-2 position and two distinct, readily modifiable functional groups (the secondary amine and the primary alcohol). mdpi.comresearchgate.net These handles allow for divergent synthetic pathways. Starting from this single, commercially available precursor, a multitude of derivatization reactions—as detailed in the preceding sections—can be applied. nih.gov These include:

Appendage Diversity: Acylation of the hydroxyl group and alkylation of the ring nitrogen introduce a wide variety of side chains. mdpi.comontosight.ai

Functional Group Diversity: The alcohol can be oxidized to an aldehyde or ketone, while the amine can be converted to an amide, enabling different downstream reactions. mdpi.com

Scaffold Diversity: Olefination followed by ring-closing metathesis or intramolecular cyclizations like N-directed hydroboration can transform the simple piperidine scaffold into complex fused or bridged bicyclic systems. ub.edunih.gov

Stereochemical Diversity: The existing stereocenter can direct the stereochemistry of subsequent reactions, and different isomers can be accessed through resolution or asymmetric synthesis, leading to libraries of stereochemically distinct molecules. mdpi.comresearchgate.net

A notable example is the DOS approach developed by Passarella and coworkers, who used 2-piperidineethanol as the starting point to build a library of piperidine-based derivatives. This work culminated in the stereoselective total synthesis of the bis-piperidine alkaloid (-)-anaferine, demonstrating how a DOS strategy can lead to complex and diverse molecular architectures. nih.gov By systematically applying a range of synthetic transformations to the this compound core, researchers can efficiently generate libraries of novel compounds with potential biological activity. nih.govencyclopedia.pub

Mechanistic Investigations of Piperidinoethanol in Biological Systems Preclinical Studies

Exploration of Molecular Targets and Biological Interactions

Derivatives of piperidinoethanol have been synthesized and studied to understand how structural modifications affect their biological activity. For instance, the addition of a benzoyl group to 4-piperidineethanol (B32411) has been shown to enhance binding affinity to target proteins through increased hydrophobic interactions. evitachem.com Similarly, the incorporation of a naphthalenyloxy moiety suggests potential interactions with opioid receptors or other pain modulation pathways. ontosight.ai The attachment of different functional groups can significantly alter the compound's pharmacokinetic and pharmacodynamic properties, highlighting the importance of structure-activity relationship studies. ontosight.ai

Receptor Interaction Studies of this compound Derivatives (e.g., NMDA Receptor Antagonism)

A significant area of investigation for this compound derivatives is their interaction with N-methyl-D-aspartate (NMDA) receptors. nih.govgoogle.com Overactivation of these receptors by the neurotransmitter glutamate (B1630785) can lead to neuronal cell death, a process implicated in various neurological disorders. google.com

Ifenprodil (B1662929), a well-studied this compound derivative, and its analogue SL 82.0715, have demonstrated potent and noncompetitive antagonism at NMDA receptors. nih.gov These compounds have been shown to inhibit NMDA-induced effects in both in vitro and in vivo models. nih.gov Specifically, they act as selective antagonists at the NR2B subunit of the NMDA receptor. google.comgoogle.com This selectivity is considered advantageous, as it may offer therapeutic benefits with fewer side effects compared to non-selective NMDA receptor antagonists. google.com The mechanism of action for these derivatives is distinct from other classes of NMDA antagonists, suggesting a unique interaction with the receptor complex. nih.gov

Other this compound derivatives have also been explored for their interactions with different receptor systems. For example, some have been studied as ligands for nicotinic cholinergic receptors and serotonin (B10506) 5-HT4 receptors. nih.govacs.org A series of 1-[2-(4-alkoxy-phenoxy-ethyl)]-1-methylpiperidinium iodide derivatives have been identified as potent antagonists of α7 nicotinic acetylcholine (B1216132) receptors (nAChRs), which are implicated in various physiopathological processes. frontiersin.org

Enzymatic Target Interactions and Modulation Mechanisms (e.g., Topoisomerases, SIRT2)

The interaction of this compound derivatives with various enzymes is another key area of mechanistic investigation. Some derivatives have been found to inhibit acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. evitachem.com This activity suggests potential applications in the management of neurodegenerative diseases like Alzheimer's disease. evitachem.com

Enzymatic kinetic resolution has been employed to separate enantiomers of 2-piperidineethanol (B17955), highlighting the stereoselective interactions of these compounds with enzymes like lipases. mdpi.comresearchgate.netnih.govresearchgate.net This process is crucial for the synthesis of enantiomerically pure compounds, which often exhibit different pharmacological profiles. nih.govscience.gov

While direct interactions with topoisomerases and SIRT2 by this compound itself are not extensively detailed in the provided search results, the broad investigation of piperidine (B6355638) derivatives in drug discovery suggests that these and other enzymatic targets are areas of active research for this class of compounds. ontosight.ai

Preclinical Studies of Bioactivity and Structure-Activity Relationships (SAR) in Vitro and in Animal Models

Preclinical studies involving in vitro and animal models are essential for understanding the bioactivity and structure-activity relationships (SAR) of this compound and its derivatives. science.govresearchgate.net These studies help to identify the structural features responsible for the observed biological effects and guide the design of new, more potent, and selective compounds.

Neuroprotective Mechanisms and Effects on Neurotransmitter Systems

The neuroprotective potential of this compound derivatives is a significant focus of preclinical research. ontosight.ai This activity is often linked to their ability to antagonize NMDA receptors, thereby preventing glutamate-induced excitotoxicity. nih.govgoogle.com The anti-ischemic properties of compounds like ifenprodil are thought to be directly related to their potent NMDA antagonistic effects. nih.gov

Beyond NMDA receptor modulation, this compound and its derivatives can affect other neurotransmitter systems. ontosight.ai Studies have shown that piperidine can increase the turnover of noradrenaline without affecting serotonin or dopamine (B1211576) levels. nih.gov The interaction of ethanol (B145695) with various neurotransmitter systems, including GABA, glutamate, serotonin, and dopamine, is well-documented and provides a broader context for the potential neurological effects of this compound. nih.govresearchgate.net Some derivatives have been investigated for their effects on the central nervous system, showing potential as CNS depressants.

Anti-inflammatory Properties and Pathways

Several this compound derivatives have demonstrated anti-inflammatory properties in preclinical models. ontosight.aiontosight.aiontosight.aiontosight.ai The mechanisms underlying these effects are being actively investigated. Some piperidine derivatives are thought to exert their anti-inflammatory effects by acting as antagonists at tachykinin receptors. hamdard.edu.pk

Preclinical studies using models like carrageenan-induced paw edema in rats have confirmed the anti-inflammatory activity of certain piperidine derivatives. hamdard.edu.pknih.gov The anti-inflammatory response is complex, involving the release of various mediators like histamine (B1213489), serotonin, and prostaglandins. hamdard.edu.pk The ability of some piperidine compounds to inhibit these pathways contributes to their anti-inflammatory profile. hamdard.edu.pk Furthermore, an adiponectin/interleukin-10/heme oxygenase-1 pathway has been identified as a key anti-inflammatory mechanism in the liver, and phytochemicals are being explored for their ability to target such inflammatory pathways. nih.govmdpi.com

Antimicrobial, Antibacterial, and Antifungal Activity Investigations

The antimicrobial potential of this compound and its derivatives has been explored against a range of pathogens. ontosight.aibiointerfaceresearch.comontosight.ai Studies have demonstrated the in vitro antibacterial and antifungal activities of various synthesized piperidine derivatives. biomedpharmajournal.orgnih.gov

For instance, newly synthesized piperidine derivatives have shown activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. biointerfaceresearch.comresearchgate.net The structure of the derivative plays a crucial role in its antimicrobial efficacy. biointerfaceresearch.comresearchgate.net Some compounds have exhibited significant activity when compared to standard antibiotics like chloramphenicol. biointerfaceresearch.comresearchgate.net The antifungal activity of piperidine derivatives has also been reported against various fungal strains, including Candida albicans and Aspergillus niger. biomedpharmajournal.orgnih.gov The presence of specific structural features, such as a quinolinyloxy group, is thought to contribute to the antimicrobial properties of these compounds. ontosight.ai

Data Tables

Table 1: Receptor Interaction of this compound Derivatives

| Derivative | Receptor Target | Activity | Reference |

| Ifenprodil | NMDA (NR2B subunit) | Noncompetitive Antagonist | nih.govgoogle.comgoogle.com |

| SL 82.0715 | NMDA (NR2B subunit) | Noncompetitive Antagonist | nih.gov |

| 1-[2-(4-alkoxy-phenoxy-ethyl)]-1-methylpiperidinium iodides | α7 Nicotinic Acetylcholine Receptor | Potent Antagonist | frontiersin.org |

| Arylcarbamate Derivatives | 5-HT4 Receptors | Ligand | acs.org |

Table 2: Antimicrobial Activity of this compound Derivatives

| Derivative Class | Pathogen | Activity | Reference |

| Substituted Piperidines | Staphylococcus aureus (Gram-positive) | Antibacterial | biointerfaceresearch.comresearchgate.net |

| Substituted Piperidines | Escherichia coli (Gram-negative) | Antibacterial | biointerfaceresearch.comresearchgate.net |

| Piperidin-4-one Derivatives | Candida albicans | Antifungal | biomedpharmajournal.org |

| Halogenobenzene Derivatives | Yersinia enterocolitica | Antibacterial | nih.gov |

Antimalarial Activity Research

While direct preclinical studies on the antimalarial activity of this compound as a standalone agent are not extensively documented, its structural motif is a crucial component in the synthesis of more complex and potent antimalarial compounds. The piperidine ring, a key feature of this compound, is a recognized pharmacophore in antimalarial drug discovery. Research has focused on incorporating the this compound scaffold into larger molecules to enhance their efficacy against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.

The synthesis of novel quinoline-piperidine conjugates has been a fruitful area of investigation. Chloroquine, a well-established antimalarial, features a quinoline (B57606) core, and modifications incorporating piperidine-containing side chains have been explored to overcome drug resistance. malariaworld.org In one such study, a series of 18 new quinoline-piperidine conjugates were synthesized and evaluated for their in vitro activity against both chloroquine-sensitive (NF54) and chloroquine-resistant (K1) strains of P. falciparum. malariaworld.org Five of the 4-aminoquinoline (B48711) derivatives demonstrated significant, nanomolar-range potency against both parasitic strains, highlighting the value of the piperidine moiety in developing new antimalarial agents. malariaworld.org

Another area of research involves the creation of 1,4-disubstituted piperidine derivatives. A library of these compounds was synthesized starting from 4-aminopiperidine (B84694) derivatives and evaluated against chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains of P. falciparum. nih.gov Several of these molecules exhibited potent activity, with some compounds showing efficacy comparable to or greater than chloroquine. nih.gov For instance, compound 13b was particularly active against the 3D7 strain, while compound 12a showed strong activity against the W2 strain. nih.gov

The following table summarizes the antimalarial activity of selected piperidine derivatives from the aforementioned study.

| Compound | Strain (3D7) IC₅₀ (nM) | Strain (W2) IC₅₀ (nM) |

| 12a | - | 11.6 |

| 12d | 13.64 | - |

| 13b | 4.19 | 13.30 |

| Chloroquine | 22.38 | 134.12 |

| Data sourced from Molecules (2018). nih.gov |

These findings underscore the importance of the piperidine scaffold, and by extension, this compound as a starting material, in the development of new therapeutic agents to combat malaria.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Analyses of this compound Analogues

The structure-activity relationship (SAR) and quantitative structure-activity relationship (QSAR) of this compound analogues, or more broadly, compounds containing a piperidine ring, have been investigated to optimize their antimalarial potency. These studies aim to identify the chemical features that are critical for biological activity. e-century.us

In the development of pyrimidine (B1678525) derivatives as antimalarials, the influence of substituting the C3 position of the pyrimidine ring with piperidine has been analyzed. jrespharm.com A QSAR study of 2,4,6-trisubstituted pyrimidine derivatives revealed that the addition of electron-donating groups, such as hydroxyl and amino groups, could enhance antimalarial activity. jrespharm.com The presence of a pyrrolidine (B122466) or piperidine ring at the C3 position was also found to contribute to the interaction with the target protein, P. falciparum dihydrofolate reductase-thymidylate synthase (PfDHFR-TS), through hydrophobic interactions. jrespharm.com

A QSAR analysis of febrifugine (B1672321) derivatives, which contain a piperidine ring connected to a quinazolinone core, was conducted to understand their activity against the FCR-3 strain of P. falciparum. atlantis-press.com The study indicated that the lipophilicity of the molecule is a key parameter influencing its antimalarial activity. atlantis-press.com The 3D-QSAR model suggested that the addition of steric (bulky) substituents on the piperidine ring at the C4 and C5 positions could lead to an increase in biological activity. atlantis-press.com

The following table outlines key findings from SAR and QSAR studies on piperidine-containing antimalarial compounds.

| Compound Class | Key SAR/QSAR Findings | Reference |

| Pyrimidine Derivatives | - Substitution with piperidine at the C3 position can enhance activity. - Electron-donating groups increase potency. - Hydrophobic interactions are important for target binding. | jrespharm.com |

| Febrifugine Derivatives | - Lipophilicity is a critical parameter for activity. - Bulky substituents at the C4 and C5 positions of the piperidine ring may increase activity. | atlantis-press.com |

These analyses provide a rational basis for the design of new this compound-based analogues with improved antimalarial efficacy by guiding the modification of the piperidine ring and its substituents to optimize interactions with parasitic targets.

Applications and Industrial Relevance of Piperidinoethanol Excluding Clinical Human Use

Carbon Dioxide Capture Technologies Utilizing Piperidinoethanol as a Solvent

Aqueous solutions of this compound have garnered attention as effective solvents for the capture of carbon dioxide (CO₂) from industrial gas streams. researchgate.net As a sterically hindered secondary amine, this compound combines a high capacity for CO₂ absorption with a favorable rate of reaction, positioning it as a promising candidate for post-combustion capture technologies aimed at mitigating greenhouse gas emissions. researchgate.netresearchgate.netntnu.no The primary mechanism involves a chemical reaction between the amine and CO₂, a process often referred to as amine scrubbing or gas sweetening. carbonclean.com

The efficiency of CO₂ absorption is heavily influenced by the physicochemical properties of the solvent. For aqueous this compound (2-PE) solutions, properties such as density, viscosity, and surface tension are critical for designing and modeling absorption equipment. ntnu.no Researchers have conducted extensive measurements of these properties at various temperatures and concentrations.

Studies show that both density and viscosity of aqueous 2-PE solutions increase with rising amine concentration but decrease as temperature increases. ntnu.noamazonaws.comntnu.no These properties have been fitted to correlations that are functions of both temperature and CO₂ loading, which are essential for engineering calculations. ntnu.nontnu.no

Below is a table summarizing key physicochemical properties of aqueous this compound solutions at different temperatures and concentrations, as reported in a kinetic study. amazonaws.com

Physicochemical Properties of Aqueous this compound (2-PE) Solutions

| Temperature (K) | 2-PE Concentration (kmol m⁻³) | Density (ρ) (kg m⁻³) | Viscosity (η) (10⁴ Pa s⁻¹) | CO₂ Diffusivity (DCO₂) (10⁹ m² s⁻¹) | 2-PE Diffusivity (D₂-PE) (10¹⁰ m² s⁻¹) |

|---|---|---|---|---|---|

| 303 | 0.149 | 995.10 | 9.35 | 1.96 | 6.70 |

| 303 | 0.365 | 997.60 | 10.6 | 1.74 | 6.02 |

| 303 | 0.784 | 999.60 | 13.2 | 1.50 | 5.20 |

| 303 | 1.130 | 1001.4 | 16.0 | 1.31 | 4.14 |

| 313 | 0.144 | 992.10 | 7.26 | 2.54 | 8.72 |

| 313 | 0.353 | 994.30 | 8.28 | 2.17 | 7.87 |

| 313 | 0.759 | 996.50 | 10.2 | 1.86 | 6.44 |

| 313 | 1.094 | 997.90 | 12.5 | 1.65 | 5.47 |

| 323 | 0.140 | 988.50 | 5.68 | 2.88 | 11.2 |

| 323 | 0.342 | 990.30 | 6.84 | 2.38 | 10.1 |

| 323 | 0.735 | 991.70 | 8.28 | 2.02 | 8.33 |

| 323 | 1.060 | 993.50 | 9.95 | 1.83 | 7.10 |

Data sourced from a kinetic analysis study. amazonaws.com

The rate at which this compound reacts with CO₂ is a key performance indicator. The reaction kinetics have been studied to understand the underlying mechanisms, which involve the formation of both carbamate (B1207046) and bicarbonate. researchgate.netresearchgate.net The kinetic reaction rate is often interpreted using activity-based termolecular kinetics. researchgate.net

Research indicates that the rapid mass transfer of CO₂ into this compound solutions is largely due to the formation of a carbamate, an adduct of the amine and CO₂. researchgate.net This carbamate formation is a significant component of the mass transfer process, especially at temperatures around 40°C. researchgate.net The high pKa of the amine also contributes to its rapid mass transfer rate. researchgate.net Comprehensive models have been developed by fitting experimental data from wetted-wall columns to activity-based mass transfer models, which can accurately represent the CO₂ flux at various temperatures and loadings. researchgate.netut.ac.ir

Thermodynamic models are essential for predicting the equilibrium behavior of the CO₂-piperidinoethanol-water system and for designing energy-efficient regeneration processes. The solubility of CO₂ in aqueous this compound solutions has been measured across a range of temperatures (e.g., 40 to 120 °C) and CO₂ partial pressures. researchgate.netntnu.nontnu.no

Two primary types of thermodynamic models have been applied to this system: semiempirical models and activity coefficient models like the electrolyte Non-Random Two-Liquid (eNRTL) model. researchgate.netfrontiersin.org The eNRTL model is often used to rigorously describe the vapor-liquid equilibrium (VLE) and has shown good accuracy in estimating CO₂ solubility. researchgate.netntnu.no These models account for the interactions between molecules and ions in the loaded solution, correcting for deviations from ideal behavior. frontiersin.org For instance, a rigorous thermodynamic model of 8 molal this compound was developed using the eNRTL framework, which successfully fit CO₂ solubility data with a low average relative deviation. researchgate.net The simplified Clegg-Pitzer equations have also been used to correlate solubility data in mixed solvent systems containing this compound and sulfolane. acs.org

Absorption Kinetics and Mass Transfer Modeling in CO2 Scrubbing

Catalysis and Polymerization Processes

Beyond its role in gas treatment, this compound serves as a component in certain catalytic systems, particularly in the field of polymerization.

Ziegler-Natta catalysts are a cornerstone of the polymer industry, used extensively for the synthesis of polyolefins like polyethylene (B3416737) and polypropylene. wikipedia.org These catalyst systems typically consist of a titanium-based compound and an organoaluminum cocatalyst. wikipedia.org Modern heterogeneous Ziegler-Natta catalysts are often prepared with titanium tetrachloride (TiCl₄) as the active ingredient and magnesium chloride (MgCl₂) as a support. wikipedia.orgmdpi.com

The performance of these catalysts can be enhanced by the inclusion of organic modifiers, or "donors." While esters and diethers are common, other compounds can also act as activators. wikipedia.org this compound has been identified as a potential activator in hindered amine solvent systems used for CO₂ capture, which sometimes employ catalysts. doe.gov In the context of polymerization, it can be considered for its role as a modifier that reacts with catalyst ingredients. wikipedia.orggoogleapis.com The inclusion of such modifiers is a critical step in tailoring the catalyst's performance to achieve desired polymer properties. mdpi.com

Applications in Materials Science and Formulation Chemistry

In the broader fields of materials science and formulation chemistry, this compound is valued for its versatility as a chemical intermediate and a functional additive. innospk.comchemimpex.com Formulation chemistry focuses on designing and developing formulated systems by understanding the interactions between different components to achieve specific properties. sorbonne-universite.fr

This compound is used as a precursor in the synthesis of more complex molecules and as a building block for various organic compounds. innospk.comamines.com Its dual functionality, with both a nucleophilic nitrogen atom and a hydroxyl group, allows it to participate in a range of chemical reactions. innospk.com It also finds application as a stabilizing agent in formulations and in the production of surfactants. chemimpex.com These applications are part of the wider discipline of materials science, which links the synthesis, structure, and properties of materials to their ultimate function and impact. sorbonne-universite.frschrodinger.com

Role as a Stabilizing Agent or Solvent in Chemical Formulations

This compound, which includes isomers like 2-piperidinoethanol (B1680009) and 4-piperidineethanol (B32411), is recognized for its utility as a stabilizing agent and solvent in diverse chemical formulations. chemimpex.comchemimpex.com Its unique molecular structure, featuring a piperidine (B6355638) ring, enhances its solubility and reactivity. chemimpex.comchemimpex.com This makes it an ideal component in various industrial processes.

The compound's properties, such as good stability and low toxicity, make it a preferred choice in the production of specialty chemicals. chemimpex.com It is employed in the manufacturing of surfactants and can act as a solvent in a range of chemical reactions. chemimpex.com For instance, 4-Piperidineethanol is noted for its ability to act as a stabilizing agent, underscoring its importance in industrial applications. chemimpex.com Furthermore, this compound is utilized in the formulation of agrochemicals, where it improves the efficacy of pesticides and herbicides by enhancing their solubility and stability in different environments. chemimpex.com

In the realm of material science, this compound is explored for developing new polymers and materials, contributing to advancements in coatings and adhesives. chemimpex.com Its role extends to the coating industry, showcasing its wide-ranging use. A specific polymeric derivative, Butanedioic acid polymer with (4-hydroxy-2,2,6,6-tetramethyl-1-piperidineethanol), is a known light stabilizing agent used in various polymers like polyethylene, polypropylene, and PVC to prevent degradation from light, heat, and weather. hlmcheml.commade-in-china.com

This compound is also considered a strong bicarbonate-forming solvent for CO2 capture, highlighting its potential in environmental applications. ntnu.no In certain hydrogenation processes for producing 2-piperidineethanol (B17955) compounds, an amine can serve as a solvent or co-solvent, often mixed with other organic solvents like methanol (B129727) or ethanol (B145695), or water. google.comgoogle.com

Development of Pest Control Agents and Repellent Scaffolds (e.g., Icaridin Precursors)

This compound is a key building block in the synthesis of various agrochemicals, particularly in the development of pest control agents. chemimpex.comwiseguyreports.com Its role as a precursor in the synthesis of the insect repellent Icaridin (also known as Picaridin) is a prominent example of its industrial significance. smolecule.comgoogle.com

Icaridin, a compound developed by Bayer in the 1980s, is a highly effective and widely used insect repellent with broad efficacy against mosquitoes, ticks, and other arthropods. wikipedia.orgdrugbank.com The synthesis of Icaridin involves the use of 2-piperidineethanol as a crucial intermediate. google.comgoogle.com A common method for preparing Icaridin involves a one-step condensation of sec-butyl alcohol chloroformate and 2-piperidineethanol. google.comgoogle.com The 2-piperidineethanol itself is typically produced through the hydrogenation of 2-pyridineethanol. google.comgoogle.com

The development of new pesticides often involves the structural optimization of natural products. nih.gov Piperidine-containing compounds, inspired by natural alkaloids like piperine (B192125), are of significant interest in the creation of novel insecticides. drugbank.comnih.gov The versatility of the piperidine scaffold, which can be derived from this compound, allows for the synthesis of a diverse range of molecules with potential applications in pest management. researchgate.netresearchgate.net The use of this compound and its derivatives in creating new pest control solutions underscores the ongoing efforts to develop effective and targeted insecticides. nih.govmdpi.comresearchgate.netthcfarmer.com

Analytical Methodologies for Piperidinoethanol and Its Derivatives

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental laboratory technique for the separation of mixtures. It involves a mobile phase carrying the mixture through a stationary phase, leading to separation based on differential partitioning of the components. This principle is applied in various forms to analyze piperidinoethanol.

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. Purity assessments for various isomers, including N-Piperidineethanol, 4-Piperidineethanol (B32411), and 2-Piperidineethanol (B17955), are commonly performed using GC, with specified purities often exceeding 96-98%. rsc.orgedinst.com In research settings, GC with a Flame Ionization Detector (FID) is used to analyze product mixtures from reactions involving piperidine (B6355638) derivatives. rsc.org

For definitive identification, GC is coupled with Mass Spectrometry (GC-MS). The NIST Mass Spectrometry Data Center, for instance, holds GC-MS data for N-Piperidinoethanol. nih.gov This combination provides both retention time data from the GC for quantification and mass spectra for structural confirmation. A study on the quantification of 4-hydroxy-2,2,6,6-tetramethyl-1-piperidineethanol, a derivative, utilized GC-FID with nitrogen as the carrier gas. chemicalbook.com

Table 1: Example GC Parameters for this compound and Derivatives

| Analyte | Column Type | Stationary Phase | Temperature (°C) | Detector | Reference |

| 1-Piperidineethanol | Packed | PMS-100 | 130 - 150 | - | [NIST] |

| 1-Piperidineethanol | Packed | PEG-2000 | 152 | - | [NIST] |

| 4-hydroxy-2,2,6,6-tetramethyl-1-piperidineethanol | Capillary | Macherey Nagel Optima-17 | - | FID | chemicalbook.com |

| Piperidine Derivatives | Capillary | HP-5 | - | FID | rsc.org |

Data sourced from the NIST WebBook and scientific literature. rsc.orgchemicalbook.com

High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile.

HPLC with UV Detection : A method for quantifying the derivative 4-hydroxy-2,2,6,6-tetramethyl-1-piperidineethanol uses an octadecyl silane (B1218182) (ODS) column with a methanol (B129727):water mobile phase and UV detection at 215 nm. chemicalbook.com This method was noted to have a shorter analysis time (less than 8 minutes) compared to GC. chemicalbook.com

HPLC with Spectrofluorimetric Detection : this compound itself is not natively fluorescent, which would typically preclude the use of highly sensitive spectrofluorimetric detection. However, this limitation can be overcome by derivatization. Compounds with primary or secondary amine groups can be reacted with reagents like 7-chloro-4-nitrobenzofurazan (NBD-Cl) to produce highly fluorescent derivatives. istanbul.edu.tr This approach allows for sensitive quantification via HPLC with a fluorescence detector (HPLC-FD). istanbul.edu.trmdpi.com

HPLC with Electrochemical Detection (HPLC-ED) : Electrochemical detection is an extremely sensitive and selective technique for analytes that can undergo oxidation or reduction reactions. antecscientific.comlcms.cz Tertiary amines, such as this compound, are electroactive and thus suitable for analysis by HPLC-ED. mdpi.com This method offers a wide linear dynamic range and can selectively detect analytes of interest in complex matrices, often with minimal sample preparation. lcms.czmdpi.com The technique works by passing the column eluent through a flow cell where a potential is applied to a working electrode, generating a current from the analyte's redox reaction. antecscientific.com

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method widely used for monitoring the progress of chemical reactions and for the preliminary assessment of compound purity. itwreagents.comlibretexts.org Its utility in syntheses involving this compound has been documented, for example, in a patent where the progress of a reaction involving 2-piperidineethanol was monitored by TLC. googleapis.com

The process involves spotting the reaction mixture onto a TLC plate (a sheet coated with a stationary phase like silica (B1680970) gel) and developing it in a chamber with a suitable solvent system (mobile phase). rsc.org Compounds separate based on their affinity for the stationary versus the mobile phase. libretexts.org The separated spots are then visualized, commonly under a UV lamp or by staining with an agent like iodine. rsc.org By comparing the spot of the reaction mixture to those of the starting materials and expected products, a chemist can determine if the starting material has been consumed and the product has formed. rsc.org The retention factor (Rf), the ratio of the distance traveled by the sample to the distance traveled by the solvent front, is a characteristic value used to identify compounds under specific TLC conditions. libretexts.org

High-Performance Liquid Chromatography (HPLC) with UV, Spectrofluorimetric, and Electrochemical Detection

Spectroscopic Characterization Methods

Spectroscopic methods are indispensable for elucidating the molecular structure of this compound and its derivatives by probing how the molecules interact with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the precise structure of organic molecules. Both ¹H-NMR and ¹³C-NMR are used to characterize this compound and its derivatives. rsc.orggoogleapis.com ¹H-NMR provides detailed information about the number, environment, and connectivity of hydrogen atoms, while ¹³C-NMR reveals the types of carbon atoms present in the molecule. pitt.edu For example, ¹H NMR was used to characterize metallophthalocyanine complexes substituted with N-piperidineethanol. googleapis.com Speciation data for 2-piperidineethanol in aqueous solutions have also been obtained using NMR. mdpi.com

Table 2: Representative NMR Spectral Data for Piperidine-like Structures

| Nucleus | Type | Chemical Shift (δ) Range (ppm) | Common Solvent |

| ¹H | -CH₂- (piperidine ring) | 1.2 - 2.8 | CDCl₃, DMSO |

| ¹H | -CH₂-N- | 2.3 - 2.8 | CDCl₃, DMSO |

| ¹H | -CH₂-O- | 3.4 - 3.8 | CDCl₃, DMSO |

| ¹H | -OH | 3.5 - 4.5 (variable) | CDCl₃, DMSO |

| ¹³C | -CH₂- (piperidine ring) | 23 - 55 | CDCl₃, DMSO |

| ¹³C | -CH₂-N- | 53 - 63 | CDCl₃, DMSO |

| ¹³C | -CH₂-O- | 59 - 67 | CDCl₃, DMSO |

Note: Chemical shifts are approximate and can vary based on solvent, concentration, and specific derivative structure. Data is compiled based on general knowledge and published spectra for piperidine derivatives. rsc.orgpitt.edu

Fourier Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. edinst.com When a sample is exposed to infrared radiation, its molecular bonds absorb energy at specific frequencies corresponding to their vibrational energies. An FT-IR spectrum plots the percentage of light transmitted against the wavenumber of the radiation, with absorption bands indicating the presence of specific functional groups. pressbooks.pub

For this compound, FT-IR is used to confirm the presence of its key functional groups. nih.gov The spectrum will characteristically show a strong, broad absorption for the hydroxyl (-OH) group stretch, distinct absorptions for the carbon-hydrogen (C-H) bond stretches of the piperidine ring and ethyl chain, and bands corresponding to the carbon-nitrogen (C-N) and carbon-oxygen (C-O) stretching vibrations. vscht.cz

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) | Intensity |

| Alcohol (O-H) | Stretch | 3500 - 3200 | Strong, Broad |

| Alkane (C-H) | Stretch | 3000 - 2850 | Strong |

| Amine (C-N) | Stretch | 1250 - 1000 | Medium |

| Alcohol (C-O) | Stretch | 1260 - 1050 | Strong |

This table is based on established infrared spectroscopy correlation charts. vscht.cz

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing their fragmentation patterns. In the analysis of this compound, MS provides crucial information for its identification and characterization.

When subjected to electron ionization (EI), this compound (C7H15NO), with a molecular weight of 129.20 g/mol , undergoes fragmentation, producing a characteristic mass spectrum. nist.govnih.gov The molecular ion peak ([M]+) may be observed at m/z 129. However, due to the nature of the compound, this peak can be small or even absent. libretexts.org

The fragmentation of this compound is influenced by the presence of the nitrogen and oxygen atoms, which direct the cleavage of adjacent bonds. libretexts.org The most common fragmentation patterns for amines and alcohols involve alpha-cleavage, where the bond next to the heteroatom is broken. libretexts.orgtutorchase.com

For this compound, two primary alpha-cleavage pathways are expected:

Cleavage of the C-C bond adjacent to the nitrogen atom within the piperidine ring: This would lead to the loss of an ethyl group, but this is less favored than cleavage outside the ring.

Cleavage of the C-C bond between the piperidine ring and the ethanol (B145695) group: This is a dominant fragmentation pathway for N-substituted piperidines.

Cleavage of the C-C bond adjacent to the hydroxyl group: This is characteristic of alcohols.

The resulting fragment ions provide a fingerprint for the molecule. The base peak, which is the most intense peak in the spectrum, often corresponds to the most stable fragment ion formed. tutorchase.com For compounds containing a piperidine ring, a common fragment is the piperidinyl cation or related fragments. The presence of a hydroxyl group can lead to the loss of a water molecule (H₂O), resulting in a peak at [M-18]+. tutorchase.com

The fragmentation pattern of a given molecule is highly reproducible under specific conditions, allowing for its identification by comparing the obtained spectrum to reference spectra in databases like the NIST Mass Spectrometry Data Center. nih.gov

Table 1: Key Mass Spectrometry Data for this compound

| Parameter | Value | Source |

| Molecular Formula | C7H15NO | nist.govnih.gov |

| Molecular Weight | 129.20 g/mol | nih.gov |

| CAS Registry Number | 3040-44-6 | nist.govnih.gov |

| Primary Ionization Method | Electron Ionization (EI) | nist.gov |

Table 2: Common Fragmentation Patterns in Mass Spectrometry

| Compound Class | Common Fragmentation Behavior | Reference |

| Alkanes | Loss of methyl (CH3) or ethyl (C2H5) groups. | tutorchase.com |

| Alcohols | Alpha-cleavage next to the oxygen atom; loss of water (H₂O). | libretexts.orgtutorchase.com |

| Amines | Alpha-cleavage next to the nitrogen atom. | libretexts.orgtutorchase.com |

| Ethers | Cleavage of the C-C bond adjacent to the oxygen atom. | libretexts.orgtutorchase.com |

Advanced Techniques for Purity Assessment and Stereochemical Analysis (e.g., Enzymatic Assays)

Beyond standard chromatographic and spectroscopic methods, advanced techniques are employed to assess the purity and determine the stereochemistry of this compound and its derivatives, which is crucial for their application in synthesis. researchgate.net

Enzymatic assays represent a powerful tool for the stereochemical analysis and resolution of chiral compounds like 2-piperidineethanol. researchgate.net Since 2-piperidineethanol possesses a stereocenter at the second position of the piperidine ring, it exists as a pair of enantiomers. researchgate.net For many applications, particularly in the synthesis of natural products and pharmaceuticals, obtaining enantiomerically pure forms is essential. researchgate.netresearchgate.net

Enzymatic kinetic resolution is a widely used method to separate enantiomers. This technique relies on the stereoselectivity of enzymes, which catalyze a reaction on one enantiomer at a much faster rate than the other. For instance, pig liver esterase (PLE) has been used in the kinetic resolution of 2-piperidineethanol derivatives. researchgate.net In this process, a racemic mixture of a 2-piperidineethanol derivative (such as an ester) is subjected to hydrolysis by the enzyme. The enzyme selectively hydrolyzes one enantiomer, allowing for the separation of the unreacted enantiomer and the product of the hydrolyzed enantiomer. researchgate.net The efficiency of this separation is quantified by the enantiomeric excess (e.e.). researchgate.net

The development of such enzymatic methods is a key area of research, aiming to provide efficient routes to enantiopure building blocks like (R)- and (S)-2-piperidineethanol for use in targeted and diversity-oriented synthesis. researchgate.netresearchgate.net These enantiopure compounds are valuable starting materials for the synthesis of various natural products. researchgate.net

In addition to enzymatic assays, other advanced analytical techniques can be applied to assess purity and stereochemistry. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a common method for separating enantiomers and determining the enantiomeric excess of a sample. Furthermore, nuclear magnetic resonance (NMR) spectroscopy, particularly with the use of chiral shift reagents, can be employed to differentiate between enantiomers.

The combination of these advanced techniques ensures the high purity and correct stereochemistry of this compound and its derivatives, which is a prerequisite for their successful application in complex chemical syntheses. jst.go.jp

Computational and Theoretical Studies of Piperidinoethanol

Quantum Chemical Calculations and Molecular Modeling of Electronic Structure and Reactivity

Quantum chemical calculations are employed to understand the fundamental electronic properties of piperidinoethanol. wikipedia.org These calculations, often based on density functional theory (DFT) or Møller-Plesset perturbation theory (MP2), can determine the molecule's geometry, electron distribution, and orbital energies. nih.govaspbs.com This information is crucial for predicting its reactivity. For instance, the distribution of electron density highlights the nucleophilic nitrogen atom and the hydroxyl group as likely sites for chemical reactions.

Molecular modeling studies have explored the conformational landscape of this compound and related molecules. nih.gov These studies identify the most stable three-dimensional arrangements of the atoms, which is essential for understanding how the molecule interacts with other chemical species. For example, in derivatives of this compound, a cis-folded conformation of the ethyl chain and a specific orientation of the nitrogen's lone pair have been identified as important features. nih.gov

Table 1: Key Insights from Quantum Chemical Calculations

| Studied Property | Significance for this compound |

| Electronic Structure | Determines the distribution of charge and identifies reactive sites, such as the nucleophilic nitrogen and the hydroxyl group. wikipedia.org |

| Molecular Geometry | Predicts the most stable 3D conformation, influencing how it interacts with other molecules. nih.gov |

| Reactivity Indices | Quantifies the propensity for reactions, aiding in the understanding of its role in processes like CO2 capture. |

Force-Field-Based Computational Studies for Thermodynamic Parameter Prediction

Force-field-based computational studies are a valuable tool for predicting the thermodynamic properties of substances like this compound in various systems. chemrxiv.org These methods use classical mechanics and a set of parameters (a force field) to model the interactions between atoms, allowing for the simulation of large numbers of molecules over time.

One significant application of this approach is in the study of CO2 capture by aqueous alkanolamine solutions, including those containing this compound derivatives. chemrxiv.org By employing force fields like the General Amber Force Field (GAFF) in conjunction with quantum chemical calculations, researchers can predict important thermodynamic parameters. chemrxiv.org These include the acid dissociation constant (pKa), which is a measure of the amine's basicity, and the carbamate (B1207046) reversion equilibrium constant (pKc), which is crucial for understanding the CO2 absorption mechanism. chemrxiv.org

Predicting these properties at different temperatures is vital for designing and optimizing industrial CO2 capture processes. chemrxiv.org For instance, a hybrid approach combining classical molecular dynamics with high-level quantum chemical calculations has been used to predict the pKa values for a large set of amines, demonstrating good agreement with experimental data where available. chemrxiv.org

Table 2: Predicted Thermodynamic Parameters from Force-Field Studies

| Thermodynamic Parameter | Relevance to this compound's Applications | Typical Computational Approach |

| pKa (Deprotonation Constant) | Crucial for understanding the amine's basicity and its reactivity with CO2. chemrxiv.org | Hybrid methods combining molecular dynamics with quantum chemistry. chemrxiv.org |

| pKc (Carbamate Reversion Constant) | Important for modeling the equilibrium between carbamate and bicarbonate in CO2-loaded solutions. chemrxiv.org | Isocoulombic reaction calculations with force-field simulations. chemrxiv.org |

| Standard Reaction Enthalpies | Determines the energy changes associated with CO2 absorption and desorption. chemrxiv.org | Derived from temperature-dependent pKa and pKc predictions. chemrxiv.org |

Molecular Docking Studies and Ligand-Target Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor or target), such as a protein. frontiersin.orgnih.govnih.gov This method is instrumental in drug discovery and understanding biological processes at a molecular level.

In the context of this compound derivatives, molecular docking studies have been performed to investigate their interactions with biological targets. frontiersin.org For example, derivatives of this compound have been docked into the active sites of receptors like the α7 nicotinic acetylcholine (B1216132) receptor (nAChR) and 5-HT4 receptors. nih.govfrontiersin.org These studies help to elucidate the binding mode and identify key interactions, such as cation-π interactions and hydrogen bonds, that contribute to the ligand's affinity and activity. nih.govfrontiersin.org

The process often involves generating a homology model of the target protein if a crystal structure is not available. frontiersin.org Software suites like AutoDock are commonly used to perform the docking calculations, which involve creating a grid map of the binding site and exploring different conformations of the ligand. frontiersin.org The results of these simulations can explain experimental findings and guide the design of new compounds with improved properties. frontiersin.orgnih.govnih.gov

Table 3: Examples of Molecular Docking Studies Involving this compound Derivatives

| Target Receptor | Key Interactions Observed | Significance of Findings |

| α7 Nicotinic Acetylcholine Receptor (nAChR) | Cation–π interactions with the aromatic cage, van der Waals interactions. frontiersin.org | Explains the antagonistic activity and affinity of certain piperidine (B6355638) derivatives. frontiersin.org |

| 5-HT4 Receptors | Specific folded conformation of the ethyl chain, orientation of the nitrogen's lone pair. nih.gov | Provides a hypothetical model for agonist and antagonist binding. nih.gov |

| Acetyl-CoA Carboxylases (ACCs) | Similar conformations and binding modes to known inhibitors, potential for hydrogen bonding. nih.gov | Guides the design of novel ACC inhibitors for metabolic diseases. nih.govnih.gov |

Predictive Modeling and Simulation in CO2 Absorption Kinetics

Predictive modeling and simulation play a crucial role in understanding and optimizing the kinetics of CO2 absorption into aqueous solutions of this compound and similar amines. osti.gov These models aim to accurately describe the rate at which CO2 is absorbed and reacts with the amine, which is essential for designing efficient carbon capture systems. osti.govacs.org

Thermodynamic and mass transfer models are developed to represent the complex interplay of chemical reactions and physical transport phenomena occurring during CO2 absorption. osti.govglobalauthorid.com These models often incorporate activity-based kinetics and use frameworks like the electrolyte Non-Random Two-Liquid (eNRTL) model to describe the behavior of the chemical species in solution. osti.govresearchgate.net

Experimental data from techniques like wetted-wall column experiments are used to fit and validate these models. osti.govresearchgate.net For this compound, studies have shown that it acts as a strong bicarbonate-forming solvent. ntnu.no The reaction kinetics have been described using a zwitterionic mechanism, and the reaction order with respect to the amine has been determined experimentally. researchgate.net These kinetic models can be used to simulate the performance of CO2 absorbers under various operating conditions, helping to optimize solvent concentration, temperature, and other parameters for maximum efficiency. osti.govut.ac.ir

Table 4: Key Parameters in CO2 Absorption Modeling for this compound

| Parameter | Description | Significance |

| Reaction Rate Constants | Quantify the speed of the chemical reactions between CO2 and the amine. acs.org | Essential for predicting the overall absorption rate. acs.org |

| Mass Transfer Coefficients | Describe the rate of transport of CO2 from the gas phase to the liquid phase. acs.org | A limiting factor in the overall absorption process. acs.org |

| Equilibrium Constants (e.g., pKa) | Determine the chemical equilibrium of the reactions in the loaded solution. researchgate.net | Influences the CO2 carrying capacity of the solvent. researchgate.net |

| Diffusivity | Measures the rate at which molecules move through the solution. acs.org | Affects the transport of reactants and products in the liquid film. acs.org |

Environmental Fate and Degradation Studies of Piperidinoethanol in Industrial Contexts

Thermal and Oxidative Degradation Pathways of Piperidinoethanol in CO2 Capture Processes

The chemical stability of amine solvents in CO2 capture applications is primarily challenged by two degradation pathways: thermal and oxidative. acs.org These processes occur under different conditions within the capture plant, with thermal degradation being dominant in the high-temperature stripper section and oxidative degradation occurring mainly in the absorber. hw.ac.ukthermofisher.com

Thermal Degradation: Studies have shown that this compound exhibits higher thermal stability compared to the benchmark solvent monoethanolamine (MEA). ntnu.nontnu.nontnu.no Thermal degradation of primary and secondary amines, such as this compound, typically occurs at temperatures between 100-130°C. scribd.com The process can involve the formation of cyclic oxazolidinone from the amine carbamate (B1207046), which can then react further. scribd.com For this compound, degradation with CO2 present has been noted at 127°C, leading to the formation of expected dimer products. scribd.com The component we aim to remove, CO2, ironically reduces the solvent's stability. acs.org

Oxidative Degradation: In contrast to its thermal stability, this compound degrades much more rapidly than MEA under oxidative conditions. ntnu.nontnu.noresearchgate.net This low oxidative stability has been identified as a significant drawback, making it a less relevant candidate for CO2 capture solvent applications. acs.orgnih.gov Oxidative degradation is a complex process accelerated by the presence of oxygen (typically 3-5% in flue gas), high temperatures, and catalytic metals like iron. hw.ac.uknih.gov The reactions occur primarily in the absorber at 40-70°C and in the rich solvent leaving the cross-exchanger at higher temperatures. hw.ac.uk For some amines, degradation only proceeds in the presence of a potent catalyst like copper. utexas.edu Laboratory experiments designed to accelerate degradation often use high oxygen concentrations (up to 96%) and added iron to simulate plant conditions. nih.gov

Table 1: Comparative Stability of this compound

| Degradation Type | This compound (2-PPE) vs. Monoethanolamine (MEA) | Key Influencing Factors |

|---|---|---|

| Thermal | More stable than MEA. ntnu.nontnu.no | High temperature (100-130°C), presence of CO2. scribd.com |

| Oxidative | Degrades much faster than MEA. ntnu.nontnu.noresearchgate.net | Oxygen concentration, temperature, presence of metal catalysts (e.g., iron). nih.gov |